N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
CAS No.: 1448074-98-3
Cat. No.: VC5902081
Molecular Formula: C15H17N3O2
Molecular Weight: 271.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448074-98-3 |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molecular Weight | 271.32 |
| IUPAC Name | N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
| Standard InChI | InChI=1S/C15H17N3O2/c19-15(12-4-2-1-3-5-12)17-13-10-16-18(11-13)14-6-8-20-9-7-14/h1-5,10-11,14H,6-9H2,(H,17,19) |
| Standard InChI Key | CBWGTOYKTKBVOG-UHFFFAOYSA-N |
| SMILES | C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]benzamide belongs to the pyrazole-benzamide class of compounds, which are increasingly investigated for their diverse bioactivities. Its IUPAC name, N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide, reflects its core structure: a pyrazole ring (positions 1 and 4 substituted with oxan-4-yl and benzamide groups, respectively) and a tetrahydropyran (oxan-4-yl) moiety. The compound’s stereoelectronic properties are influenced by the benzamide’s aromatic system and the oxan-4-yl group’s conformational flexibility.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.32 g/mol |
| IUPAC Name | N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
| SMILES | C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3 |
| InChI Key | CBWGTOYKTKBVOG-UHFFFAOYSA-N |
The compound’s canonical SMILES string, C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3, underscores its connectivity: the pyrazole’s nitrogen at position 1 binds to the oxan-4-yl group, while position 4 connects to the benzamide via an amide linkage.
Synthesis and Characterization
Synthetic Methodology
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves multi-step organic reactions, typical of pyrazole derivatives. While detailed protocols remain proprietary, general approaches include:
-
Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or alkynes under acidic or basic conditions.
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Oxan-4-yl Substitution: Nucleophilic substitution or coupling reactions to introduce the tetrahydropyran moiety.
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Benzamide Conjugation: Amidation of the pyrazole’s amine group with benzoyl chloride or analogous electrophiles.
Key challenges include optimizing reaction conditions (e.g., solvent, temperature, catalysts) to maximize yield and purity. Industrial-scale production may employ continuous-flow reactors or automated systems to enhance reproducibility.
Related Compounds and Comparative Analysis
Table 2: Structurally Analogous Pyrazole Derivatives
| Compound Name | Key Modifications | Bioactivity Observed |
|---|---|---|
| N-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide | Oxan-2-yl, trifluoromethyl group | Antifibrotic (TGF-β inhibition) |
| 3-(1H-Pyrazol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide | Acetamide linker, tetrahydropyran | Kinase inhibition (anticancer) |
Comparative studies highlight that N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide’s benzamide core may offer superior target selectivity compared to acetamide or propionamide variants, though empirical validation is pending.
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